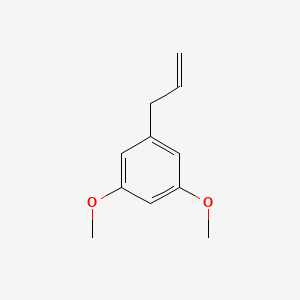

3-(3,5-Dimethoxyphenyl)-1-propene

Descripción general

Descripción

3-(3,5-Dimethoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a 3,5-dimethoxyphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-1-propene typically involves the use of 3,5-dimethoxybenzaldehyde as a starting material. One common method is the Wittig reaction, where 3,5-dimethoxybenzaldehyde reacts with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Dimethoxyphenyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA, KMnO4

Reduction: H2/Pd-C

Substitution: Br2, HNO3

Major Products

Oxidation: Epoxides, aldehydes

Reduction: Saturated derivatives

Substitution: Brominated or nitrated derivatives

Aplicaciones Científicas De Investigación

3-(3,5-Dimethoxyphenyl)-1-propene has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1-propene involves its interaction with cellular components to induce specific biological effects. For instance, in cancer cells, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis. This process involves the modulation of genes related to glutathione metabolism, such as CHAC1, GCLC, and G6PD . The compound’s ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for anticancer therapy .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dimethoxybenzaldehyde

- 3,5-Dimethoxyphenylboronic Acid

- 3,5-Dimethoxyacetophenone

Uniqueness

Compared to similar compounds, 3-(3,5-Dimethoxyphenyl)-1-propene stands out due to its unique propene group, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

3-(3,5-Dimethoxyphenyl)-1-propene, also known as DPP23, is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article reviews its mechanism of action, biochemical properties, and cellular effects based on diverse sources.

Primary Target

The primary target of DPP23 is the generation of reactive oxygen species (ROS) in cancer cells. This process is crucial as ROS are known to induce oxidative stress, leading to apoptosis (programmed cell death) in malignant cells.

Mode of Action

DPP23 exerts its antitumor effects through ROS-mediated pathways. The compound alters gene expression related to oxidative stress and apoptosis, effectively leading to selective cancer cell death while sparing normal cells.

Interaction with Enzymes

DPP23 interacts with various enzymes, notably cytochrome P450. This interaction can modulate enzyme activity, influencing metabolic pathways that are critical for drug metabolism and detoxification processes.

Cellular Effects

In laboratory studies, DPP23 has been shown to induce ROS generation in cancer cells, resulting in significant apoptotic effects. The stability and degradation of the compound can also impact its long-term efficacy in inducing apoptosis.

Case Studies and Experimental Data

-

Dosage Effects in Animal Models

Research indicates that the effects of DPP23 vary significantly with dosage. Lower doses may selectively induce apoptosis in cancer cells, while higher doses can lead to oxidative damage in healthy tissues. -

Temporal Effects

Studies demonstrate that prolonged exposure to DPP23 enhances ROS production and apoptosis over time. This suggests a potential for sustained therapeutic effects against tumors when administered appropriately. -

Metabolic Pathways

DPP23 is involved in multiple metabolic pathways related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferase, which plays a role in the detoxification of reactive intermediates .

Summary of Biological Activities

The following table summarizes the key biological activities associated with DPP23:

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Induces apoptosis through ROS generation in cancer cells |

| Enzyme Interaction | Modulates cytochrome P450 activity affecting metabolism |

| Oxidative Stress Induction | Increases ROS levels leading to cellular damage |

| Dose-Dependent Effects | Varies from beneficial (low doses) to toxic (high doses) |

Propiedades

IUPAC Name |

1,3-dimethoxy-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYCNNBWHOVQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335374 | |

| Record name | 1-Allyl-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-89-4 | |

| Record name | 1-Allyl-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.